molecular formula C10H9FO B8783681 1-(4-Fluorophenyl)-2-methylprop-2-en-1-one CAS No. 58472-45-0

1-(4-Fluorophenyl)-2-methylprop-2-en-1-one

Cat. No. B8783681
Key on ui cas rn: 58472-45-0
M. Wt: 164.18 g/mol
InChI Key: DUOJDZXDNXBCHN-UHFFFAOYSA-N
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Patent
US03944600

Procedure details

Fifty grams (0.30 moles) of 4'-fluoro-2-methylacrylophenone is added to a slurry of 60.1 g. (0.45 moles) of anhydrous aluminum chloride in 27 ml. of carbon disulfide at 20°-25°C over one hour. The mixture is heated to 45°C over one hour and stirred at 45°C for one hour. The reaction is quenched in ice. The oily aqueous layer is extracted with toluene. The toluene layer is washed with aqueous sodium hydroxide and water and concentrated in vacuo to give 5-fluoro-2-methyl-1-indanone.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[C:9]([CH3:11])=[CH2:10])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[C:8](=[O:12])[CH:9]([CH3:11])[CH2:10]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=C)C)=O
Step Two
Name
Quantity
0.45 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at 45°C for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched in ice
EXTRACTION
Type
EXTRACTION
Details
The oily aqueous layer is extracted with toluene
WASH
Type
WASH
Details
The toluene layer is washed with aqueous sodium hydroxide and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2CC(C(C2=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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